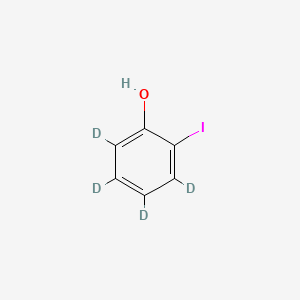
(2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C8H7BF4O3. This compound is notable for its unique structure, which includes a boronic acid group attached to a phenyl ring substituted with fluoro, methoxy, and trifluoromethyl groups. It is used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
The synthesis of (2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)boronic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
(2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group into a hydroxyl group.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic acid group can be replaced with other functional groups through reactions such as the Suzuki–Miyaura coupling.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, which may have potential therapeutic applications.
Medicine: Research is ongoing to explore its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of (2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar compounds to (2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)boronic acid include:
- 4-(Trifluoromethyl)phenylboronic acid
- 2-Methoxy-3-(trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring. The unique combination of fluoro, methoxy, and trifluoromethyl groups in this compound provides distinct reactivity and properties, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C8H7BF4O3 |
|---|---|
Poids moléculaire |
237.95 g/mol |
Nom IUPAC |
[2-fluoro-3-methoxy-6-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H7BF4O3/c1-16-5-3-2-4(8(11,12)13)6(7(5)10)9(14)15/h2-3,14-15H,1H3 |
Clé InChI |
RXILMAPQBSXHPM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1F)OC)C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B14021042.png)








![Methyl(2-methyl-[1,1'-biphenyl]-4-yl)sulfane](/img/structure/B14021085.png)




